D595

Description

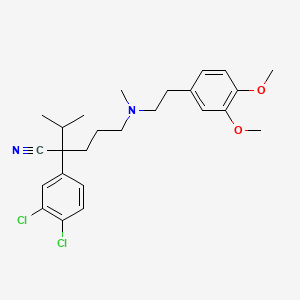

Properties

CAS No. |

16740-29-7 |

|---|---|

Molecular Formula |

C25H32Cl2N2O2 |

Molecular Weight |

463.4 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile |

InChI |

InChI=1S/C25H32Cl2N2O2/c1-18(2)25(17-28,20-8-9-21(26)22(27)16-20)12-6-13-29(3)14-11-19-7-10-23(30-4)24(15-19)31-5/h7-10,15-16,18H,6,11-14H2,1-5H3 |

InChI Key |

XQDBPRYSHPUSTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

D 595 D 595, (+-)-isomer D-595 D595 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cancer Therapeutics: C595 and IK-595

A Note on the Topic: Initial searches for "D595" did not yield results consistent with a therapeutic agent in the field of drug development. It is highly probable that this was a typographical error. Based on the context of the request for a technical guide for researchers and scientists, this document provides a comprehensive overview of two relevant therapeutic candidates: C595 , an antibody targeting MUC1, and IK-595 , a MEK/RAF molecular glue.

Part 1: C595 - A Monoclonal Antibody Targeting MUC1 in Cancer

Discovery and Origin

C595 is a murine IgG3 monoclonal antibody that specifically recognizes a peptide epitope, ARG-PRO-ALA-PRO, within the protein core of Mucin 1 (MUC1).[1][2][3] MUC1 is a transmembrane glycoprotein that is overexpressed and aberrantly glycosylated in a variety of carcinomas, including pancreatic, breast, and bladder cancers, making it an attractive target for cancer therapy.[1][4][5] The hypoglycosylation of MUC1 on cancer cells exposes the core peptide epitopes, which are normally masked in healthy tissues.[5] The C595 antibody was developed to selectively bind to this cancer-associated form of MUC1.[6]

Mechanism of Action and Therapeutic Strategy

The primary therapeutic application of C595 is as a targeting agent for the delivery of cytotoxic payloads, such as radionuclides, to MUC1-expressing tumor cells. This approach, known as radioimmunotherapy, aims to achieve targeted killing of cancer cells while minimizing damage to healthy tissues.[4][7] C595 has been investigated in preclinical models for ovarian and pancreatic cancer.[5][8]

Signaling Pathway

MUC1 is known to be involved in various signaling pathways that promote tumor progression, including the ERK, SRC, and NF-kappa-B pathways. In activated T-cells, MUC1 can also influence the Ras/MAPK pathway. By targeting MUC1, C595-based therapies can potentially disrupt these oncogenic signaling cascades in addition to delivering a cytotoxic payload.

Caption: MUC1 Signaling Pathways Targeted by C595.

Experimental Protocols

1.4.1 Conjugation of p-SCN-Bn-DOTA to C595 mAb

A common method for preparing C595 for radioimmunotherapy involves conjugation with a chelator like p-SCN-Bn-DOTA.

-

Buffer Exchange: The C595 mAb is buffer-exchanged into metal-free phosphate-buffered saline (PBS) using a 50 kDa Amicon® centrifugal filter unit to remove sodium azide.[9]

-

Incubation: Purified C595 (1 mg) is incubated with a 20- to 100-fold molar excess of p-SCN-Bn-DOTA in a 0.1 M sodium bicarbonate buffer (pH 8.5).[9]

-

Reaction Conditions: The reaction is carried out for 2 hours at 37°C in a ThermoMixer® at 700 RPM.[9]

-

Purification: The resulting DOTA-C595 conjugate is purified to remove unconjugated chelator.

1.4.2 Radiolabeling of DOTA-C595

The DOTA-C595 conjugate can be radiolabeled with various radionuclides for imaging and therapy.

-

For 177Lu-DOTA-C595: 40 MBq of 177LuCl3 and 500 µg of DOTA-C595 are added to 100 µL of 0.5 M ammonium acetate (pH 6).[9]

-

For 99mTc labeling: 0.1 mg of stannous chloride is added to a vial containing 500 µL of 10% acetic acid. 100 µg of DOTA-C595 is added, followed by 200 MBq of freshly eluted 99mTc. Sodium bicarbonate is added to achieve a pH of 7, and the reaction is incubated at room temperature for 2 hours.[9]

Quantitative Data

| Parameter | Value | Reference |

| C595 Isotype | Murine IgG3 | |

| Epitope | ARG-PRO-ALA-PRO | [1][2][3] |

| Optimal DOTA:C595 Molar Ratio | 4:1 | [7][10] |

| 177Lu-DOTA-C595 Cellular Binding | Significantly greater in PANC-1 (high MUC1) vs. AsPC-1 (low MUC1) at >100 nM | [7][9] |

| 213Bi-C595 Tumor:Blood Ratio (in vivo) | 5.8 | [8] |

| 213Bi-C595 Maximum Tolerated Dose (in vivo) | >1180 MBq/kg | [8] |

Part 2: IK-595 - A MEK/RAF Molecular Glue for RAS- and RAF-Altered Cancers

Discovery and Origin

IK-595 is an orally bioavailable small molecule developed by Ikena Oncology.[11] It is classified as a MEK/RAF molecular glue and dual kinase inhibitor.[12] The discovery of IK-595 was driven by the need to overcome the limitations of existing MEK inhibitors, which are often hampered by the development of resistance, particularly through CRAF-mediated reactivation of the MAPK pathway.[13][14][15][16]

Mechanism of Action

IK-595 has a novel mechanism of action. Instead of simply inhibiting the kinase activity of MEK, it acts as a "molecular glue" to trap MEK in a stable and inactive complex with RAF isoforms (A-RAF, B-RAF, and C-RAF).[12][13][14][15][16] This prevents the RAF-dependent phosphorylation and activation of MEK, leading to a durable inhibition of the RAS/MAPK signaling pathway.[12][13][14][15][16] This mechanism is designed to be effective against various RAS and RAF mutations and to prevent the common resistance mechanism of CRAF-mediated MEK reactivation.[14][17][18]

Signaling Pathway

The RAS/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[19][20][21] Mutations in RAS and RAF genes are common drivers of oncogenesis.[22] IK-595 targets the core of this pathway by forming an inactive MEK-RAF complex.

Caption: RAS/MAPK Pathway Inhibition by IK-595.

Experimental Protocols

2.4.1 Phase 1 Clinical Trial Design (NCT06270082)

IK-595 is currently being evaluated in a Phase 1, first-in-human, open-label, multicenter study.[23][24]

-

Patient Population: Patients with advanced solid tumors with confirmed RAS or RAF gene alterations for whom there are no further effective treatment options.[23]

-

Study Design: The study consists of a dose-escalation phase followed by a dose-expansion phase.[23]

-

Dose Escalation: Utilizes a Bayesian Optimal Interval (BOIN) design to determine the recommended Phase 2 dose (RP2D) and/or maximum tolerated dose (MTD).[13][15][16]

-

Dose Expansion: Enrolls patients in genetically defined cohorts to further evaluate safety and preliminary antitumor activity.[15][23]

-

-

Administration: IK-595 is administered orally on an intermittent dosing schedule in 30-day cycles.[15][16]

-

Primary Objectives: To evaluate the safety and tolerability of IK-595 and to determine the RP2D and/or MTD.[15][16]

-

Secondary Objectives: To evaluate preliminary antitumor activity (RECIST 1.1), pharmacokinetics (PK), and pharmacodynamic (PD) effects on pERK in paired tumor biopsies.[13][15][16]

Quantitative Data

| Parameter | Value | Reference |

| Mechanism of Action | MEK/RAF Molecular Glue | [12] |

| Administration Route | Oral | [11] |

| Development Phase | Phase 1 | [11] |

| Clinical Trial Identifier | NCT06270082 | [23][24] |

| pERK Inhibition (IC50) | 0.6 nM | [22] |

| Preclinical Efficacy (in vivo) | Strong antitumor efficacy at 3 mg/kg | [22] |

| Half-life (t½) in humans (predicted) | ~24 hours | [14] |

| Overall Disease Control Rate (Phase 1, as of Jan 2025) | 44% (15/34) in disease-evaluable patients | [14] |

References

- 1. MUC1 Monoclonal Antibody (C595), FITC (MA1-35942) [thermofisher.com]

- 2. Anti-MUC1 antibody [C595 (NCRC48)] (GTX30742) | GeneTex [genetex.com]

- 3. Anti-MUC1 Antibody [C595 (NCRC48)] (FITC) (A279959) | Antibodies.com [antibodies.com]

- 4. Production and characterization of 188Re-C595 antibody for radioimmunotherapy of transitional cell bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Production and characterization of a recombinant anti-MUC1 scFv reactive with human carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preliminary Development and Testing of C595 Radioimmunoconjugates for Targeting MUC1 Cancer Epitopes in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bismuth-213 radioimmunotherapy with C595 anti-MUC1 monoclonal antibody in an ovarian cancer ascites model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preliminary Development and Testing of C595 Radioimmunoconjugates for Targeting MUC1 Cancer Epitopes in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. IK-595 by Ikena Oncology for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]

- 12. Facebook [cancer.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. researchgate.net [researchgate.net]

- 15. ASCO Meetings [meetings.asco.org]

- 16. ascopubs.org [ascopubs.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. What is the RAS/MAPK pathway? [medgen.med.tohoku.ac.jp]

- 20. anygenes.com [anygenes.com]

- 21. Ras-MAPK Pathway - Creative Biolabs [creativebiolabs.net]

- 22. IK-595 MEK-RAF inhibitor preclinical data presented | BioWorld [bioworld.com]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. A first-in-human (FiH) study of IK-595, an oral dual MEK/RAF inhibitor, in patients with RAS-or RAF-altered advanced solid tumors [mdanderson.org]

The NLRP3 Inflammasome: A Central Mediator of Neuroinflammation in Neurodegenerative Diseases

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system.[1][2] Once activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), it orchestrates a potent inflammatory response.[1][3] This response involves the activation of caspase-1, which subsequently processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[1][4] Growing evidence implicates the aberrant activation of the NLRP3 inflammasome as a key driver of chronic neuroinflammation, a common pathological hallmark underlying the progression of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis.[5][6][7]

Core Mechanism: NLRP3 Inflammasome Activation

The canonical activation of the NLRP3 inflammasome is a tightly regulated two-step process, ensuring that an inflammatory response is mounted only in the presence of genuine danger signals.[2][3]

-

Signal 1 (Priming): The priming step is typically initiated by the recognition of PAMPs, such as lipopolysaccharide (LPS), or endogenous cytokines like tumor necrosis factor (TNF-α) by Toll-like receptors (TLRs).[2][3] This engagement triggers the activation of the nuclear factor-κB (NF-κB) signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of IL-1β (pro-IL-1β).[8][9]

-

Signal 2 (Activation): A second, distinct stimulus is required to trigger the assembly and activation of the inflammasome complex.[3][10] A diverse range of stimuli can provide this second signal, including extracellular ATP, crystalline structures, pore-forming toxins, and, critically for neurodegeneration, disease-associated misfolded protein aggregates like amyloid-β (Aβ) and α-synuclein.[1][6][10] These triggers are thought to converge on a common cellular event, such as potassium (K+) efflux, calcium (Ca2+) influx, or mitochondrial dysfunction, which ultimately leads to the oligomerization of NLRP3.[1][8][10]

Once activated, NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[4][11] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their biologically active forms, which are secreted from the cell.[4] Furthermore, active caspase-1 can cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a pro-inflammatory form of cell death known as pyroptosis.[4][12][13]

Role of NLRP3 in Neurodegenerative Diseases

The aberrant activation of the NLRP3 inflammasome in glial cells, particularly microglia, is a common thread linking the pathology of several major neurodegenerative disorders.

Alzheimer's Disease (AD)

In AD, the accumulation of amyloid-β (Aβ) plaques and hyperphosphorylated tau tangles are the primary pathological hallmarks.[12] Both Aβ oligomers and fibrils can act as potent activators of the NLRP3 inflammasome in microglia.[14][15][16] This activation leads to the release of pro-inflammatory cytokines that contribute to a chronic state of neuroinflammation, which in turn can impair the ability of microglia to clear Aβ, creating a vicious cycle that accelerates disease progression.[12][16] Studies in AD mouse models have shown that a deficiency in NLRP3 or caspase-1 can reduce Aβ deposition, alleviate neuroinflammation, and protect against memory loss.[14][17] Furthermore, activation of the NLRP3 inflammasome has been identified as a contributor to tau pathology.[12][18]

Parkinson's Disease (PD)

PD is characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of intracellular inclusions of aggregated α-synuclein (Lewy bodies).[19] Fibrillar α-synuclein has been shown to robustly activate the NLRP3 inflammasome in microglia.[19] This activation is a key driver of neuroinflammation and has been directly linked to the progression of dopaminergic neurodegeneration in various PD mouse models.[19] Post-mortem examinations of brains from PD patients have revealed increased expression of NLRP3 inflammasome components in the substantia nigra, corroborating the findings from animal models.[19] Targeting the NLRP3 inflammasome with inhibitors has been shown to reduce neuroinflammation and protect against neuronal loss in preclinical PD models.[6]

Huntington's Disease (HD)

HD is a genetic disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin (mHTT) protein.[20] This mutant protein is prone to aggregation and is a key driver of neuronal dysfunction and death.[20] Neuroinflammation is a significant feature of HD, and the NLRP3 inflammasome has been identified as a key player.[6][21] In mouse models of HD, the selective NLRP3 inhibitor MCC950 has been shown to reduce the activation of the inflammasome, decrease the production of IL-1β and reactive oxygen species, rescue neuronal survival, and halt disease progression.[20][22]

Amyotrophic Lateral Sclerosis (ALS)

ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons.[13][23] Neuroinflammation is an early and prominent feature of ALS pathology.[5] Unlike in AD and PD where microglia are the primary drivers, both microglia and astrocytes have been shown to express and activate the NLRP3 inflammasome in ALS.[5][13] Pathological protein aggregates associated with ALS, such as mutant superoxide dismutase 1 (SOD1) and TDP-43, can trigger NLRP3 activation.[24] Upregulation of NLRP3, ASC, caspase-1, and IL-18 has been observed in post-mortem tissue from ALS patients and in animal models of the disease, suggesting that inflammasome-driven inflammation contributes to motor neuron degeneration.[5][25]

| Disease | Key Pathological Protein | Primary Cell Type(s) Involved | Evidence of NLRP3 Activation |

| Alzheimer's Disease | Amyloid-β, Tau | Microglia, Astrocytes, Neurons | Aβ and tau aggregates activate NLRP3; elevated caspase-1 in patient brains.[12][16][26] |

| Parkinson's Disease | α-Synuclein | Microglia | α-synuclein fibrils activate NLRP3; increased NLRP3 expression in patient brains.[11][19] |

| Huntington's Disease | Mutant Huntingtin (mHTT) | Microglia | NLRP3 inhibition reduces neuroinflammation and improves outcomes in animal models.[6][20] |

| Amyotrophic Lateral Sclerosis | SOD1, TDP-43 | Microglia, Astrocytes | Pathological proteins activate NLRP3; elevated inflammasome components in patients.[5][13][24] |

Experimental Protocols for Studying NLRP3 Inflammasome Activation

Investigating the role of the NLRP3 inflammasome typically involves in vitro cell culture models where activation can be precisely controlled and measured.

Protocol: In Vitro NLRP3 Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol outlines a standard method for inducing and measuring canonical NLRP3 inflammasome activation in primary mouse macrophages.[4][27]

1. Cell Culture and Preparation:

-

Isolate bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the cells for 7 days in DMEM supplemented with 10% FBS, penicillin-streptomycin, and M-CSF to differentiate them into macrophages (BMDMs).

-

Plate the differentiated BMDMs in 96-well or 24-well plates and allow them to adhere overnight.

2. Signal 1: Priming:

-

Replace the culture medium with fresh medium.

-

Prime the cells with Lipopolysaccharide (LPS) at a concentration of 50-100 ng/mL for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[9][27]

3. Signal 2: Activation:

-

Following the priming step, treat the cells with a specific NLRP3 activator. Common activators include:

4. Inhibitor Treatment (Control):

-

To confirm the specificity of the activation, a parallel set of cells can be pre-treated with an NLRP3 inhibitor, such as MCC950 (1-10 µM), for 30-60 minutes before adding the Signal 2 activator.[24][28]

5. Measurement of Inflammasome Activation:

-

Cytokine Release (ELISA): Collect the cell culture supernatants. Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of secreted IL-1β. This is a primary readout of inflammasome activation.

-

Protein Analysis (Western Blot): Lyse the cells and collect the protein lysates. Use Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit) and cleaved Gasdermin D.

-

ASC Speck Visualization (Immunofluorescence): Fix and permeabilize the cells. Use an antibody against ASC to visualize the formation of large, perinuclear ASC "specks" via fluorescence microscopy. This is a hallmark of inflammasome assembly.

Therapeutic Significance and Future Directions

The central role of the NLRP3 inflammasome in driving the chronic neuroinflammation that fuels neurodegeneration makes it an exceptionally attractive therapeutic target.[29][30][31] Unlike broad anti-inflammatory drugs, which can have significant side effects, targeting a specific upstream driver like NLRP3 offers the potential for a more focused intervention.

Several small-molecule inhibitors that directly target NLRP3, such as MCC950, have shown remarkable efficacy in a wide range of preclinical models of neurodegenerative diseases.[5][17] These inhibitors have been demonstrated to reduce neuroinflammation, decrease pathological protein aggregation, and improve cognitive and motor functions in animal models of AD, PD, and HD.[6][17]

The primary challenge for clinical translation is the development of safe, orally available, and brain-penetrant inhibitors.[17] Nevertheless, the rapid advancement in the development of NLRP3 inhibitors, with several compounds currently in clinical trials for various inflammatory conditions, provides significant hope.[17] Targeting the NLRP3 inflammasome represents a promising strategy to break the cycle of inflammation and neuronal damage, potentially slowing or halting the progression of these devastating diseases.[6]

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Key Mechanisms and Potential Targets of the NLRP3 Inflammasome in Neurodegenerative Diseases [frontiersin.org]

- 6. Frontiers | Neurodegenerative Disease and the NLRP3 Inflammasome [frontiersin.org]

- 7. NLRP3 inflammasome in neurodegenerative disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of NLRP3 Inflammasome in Parkinson’s Disease and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | NLRP3 inflammasome in Alzheimer’s disease: molecular mechanisms and emerging therapies [frontiersin.org]

- 13. Elevated NLRP3 Inflammasome Activation Is Associated with Motor Neuron Degeneration in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The NLRP3 inflammasome in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. heraldopenaccess.us [heraldopenaccess.us]

- 16. Frontiers | The Role of NLRP3 Inflammasome in Alzheimer’s Disease and Potential Therapeutic Targets [frontiersin.org]

- 17. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. Frontiers | Targeting the inflammasome in Parkinson’s disease [frontiersin.org]

- 20. Emerging Role of NLRP3 Inflammasome/Pyroptosis in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Emerging Role of NLRP3 Inflammasome/Pyroptosis in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 23. NLRP3 Inflammasome Activation in a Transgenic Amyotrophic Lateral Sclerosis Model | springermedicine.com [springermedicine.com]

- 24. Item - The microglial NLRP3 inflammasome is activated by amyotrophic lateral sclerosis proteins - University of Wollongong - Figshare [ro.uow.edu.au]

- 25. biospective.com [biospective.com]

- 26. NLRP3 inflammasome in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. NLRP3 Inflammasome in Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 30. Targeting the NLRP3 Inflammasome in Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 31. researchgate.net [researchgate.net]

D595 mechanism of action explained

An in-depth technical guide on the mechanism of action for a compound referred to as "D595" cannot be provided at this time. A comprehensive search of publicly available scientific and medical literature, clinical trial databases, and drug development pipelines did not yield any specific information related to a molecule with this designation.

The search results did not contain any data on the mechanism of action, signaling pathways, quantitative data from experimental studies, or established experimental protocols for a compound named this compound. The information retrieved pertained to other, unrelated therapeutic agents and biological pathways.

It is possible that "this compound" is an internal compound code that has not yet been disclosed in public forums, a new designation that has not yet been widely disseminated, or a potential typographical error.

Without any foundational information on this compound, it is not possible to fulfill the request for a detailed technical guide, including data tables, experimental methodologies, and signaling pathway diagrams. Further clarification on the identity of the compound is required to proceed.

The CD95 Signaling Pathway: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Core Mechanisms, Interactions, and Experimental Analysis of the CD95 (Fas/APO-1) Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The CD95 (also known as Fas or APO-1) signaling pathway is a critical regulator of cellular apoptosis, or programmed cell death, and is integral to immune homeostasis and surveillance.[1][2] Beyond its well-established role in inducing cell death, emerging evidence reveals that CD95 can also trigger non-apoptotic signaling cascades that influence cell survival, proliferation, and inflammation.[1][3][4][5][6][7] This dual functionality makes the CD95 pathway a complex and compelling target for therapeutic intervention in a range of diseases, including cancer and autoimmune disorders. This technical guide provides a detailed overview of the CD95 pathway, its molecular interactions, quantitative aspects of signaling, and key experimental protocols for its investigation.

Core Components and Interactions of the CD95 Pathway

The central components of the CD95 signaling pathway include the CD95 receptor, its cognate ligand (CD95L), the adaptor protein Fas-associated death domain (FADD), and initiator caspases, primarily procaspase-8.

-

CD95 (Fas/APO-1): A type I transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily.[8] It is widely expressed on the surface of various cell types.

-

CD95 Ligand (CD95L): A type II transmembrane protein and a member of the TNF superfamily.[8] It is primarily expressed on activated T cells and natural killer (NK) cells. CD95L can also be cleaved by metalloproteinases to generate a soluble form (sCD95L).[5][6]

-

Fas-Associated Death Domain (FADD): A cytoplasmic adaptor protein that contains a death domain (DD) and a death effector domain (DED).[2]

-

Procaspase-8: An initiator caspase that contains a DED. Its activation is a pivotal step in the initiation of the apoptotic cascade.

-

c-FLIP (cellular FLICE-inhibitory protein): A protein with a structure similar to procaspase-8 that can regulate its activation at the DISC.

The canonical apoptotic signaling cascade is initiated by the binding of trimeric CD95L to the CD95 receptor, inducing receptor trimerization. This conformational change exposes the intracellular death domains (DDs) of the CD95 receptors, allowing for the recruitment of FADD through homotypic DD interactions. FADD, in turn, recruits procaspase-8 via its DED, leading to the formation of the Death-Inducing Signaling Complex (DISC).[2] Within the DISC, the proximity of procaspase-8 molecules facilitates their dimerization and subsequent auto-proteolytic activation. Activated caspase-8 can then initiate a downstream caspase cascade, leading to the execution of apoptosis.

Quantitative Analysis of CD95 Signaling

The following tables summarize key quantitative parameters of the CD95 signaling pathway, providing a basis for computational modeling and a deeper understanding of the signaling dynamics.

| Parameter | Value/Ratio | Cell Type/System | Reference |

| DISC Stoichiometry | |||

| FADD:CD95 Ratio | ~1:1 | Various | --INVALID-LINK-- |

| Procaspase-8:FADD Ratio | >1 (can be several-fold higher) | HeLa, Jurkat | --INVALID-LINK--[9] |

| c-FLIP:FADD Ratio | Variable, exceeds FADD | HeLa | --INVALID-LINK--[9] |

| Binding Affinities | |||

| CD95L - CD95 Interaction (Kd) | ~50 µM (for dimeric wtC8) | In vitro | --INVALID-LINK--[10] |

| Caspase Activation Kinetics | |||

| Caspase-8 Activation (Type I cells) | Peaks at ~30 min | NPA cells | --INVALID-LINK--[11] |

| Caspase-8 Activation (Type II cells) | Delayed, ~60 min | CEM, Jurkat | --INVALID-LINK--[12] |

| Caspase-3 Activation (Type I cells) | Within 30 min | SKW6.4, H9 | --INVALID-LINK--[12] |

Signaling Pathways

The engagement of the CD95 receptor can lead to two distinct outcomes: apoptosis or the activation of non-apoptotic signaling pathways. The balance between these pathways is influenced by factors such as the form of CD95L (membrane-bound vs. soluble), the cellular context, and the presence of regulatory proteins like c-FLIP.

Apoptotic Signaling Pathway

The apoptotic pathway is the canonical and most well-understood consequence of CD95 activation.

Non-Apoptotic Signaling Pathways

CD95 activation can also lead to the activation of pro-survival and pro-inflammatory pathways, including NF-κB, MAPK, and PI3K/Akt.[1][3][6][7][13] This is often associated with stimulation by soluble CD95L or in cellular contexts where apoptotic signaling is inhibited.[6][13]

Experimental Protocols

Detailed methodologies for studying the CD95 signaling pathway are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments.

Immunoprecipitation of the Death-Inducing Signaling Complex (DISC)

This protocol allows for the isolation and analysis of the protein components of the DISC.[14][15]

Materials:

-

Cell line of interest (e.g., Jurkat, SKW6.4)

-

CD95L or agonistic anti-CD95 antibody (e.g., anti-APO-1)

-

Lysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors.

-

Protein A/G agarose beads

-

Anti-CD95 antibody for immunoprecipitation

-

Wash Buffer: Same as Lysis Buffer

-

SDS-PAGE sample buffer

-

Antibodies for Western blotting (e.g., anti-FADD, anti-Caspase-8)

Procedure:

-

Cell Stimulation: Culture cells to the desired density. Stimulate cells with an appropriate concentration of CD95L or agonistic anti-CD95 antibody for the desired time (e.g., 10-30 minutes at 37°C).[16]

-

Cell Lysis: Pellet the cells by centrifugation and wash with cold PBS. Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-CD95 antibody to the clarified lysate and incubate for 2-4 hours at 4°C with gentle rotation.

-

Bead Incubation: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash three to five times with Wash Buffer.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected DISC components.

Caspase-8 Activity Assay (Colorimetric)

This assay quantifies the enzymatic activity of caspase-8, a key event in CD95-mediated apoptosis.[17][18][19][20][21]

Materials:

-

Treated and untreated cell lysates

-

2x Reaction Buffer: 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5% sucrose.

-

DTT (1 M stock)

-

Caspase-8 substrate (Ac-IETD-pNA) (4 mM stock)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare 2x Reaction Buffer with DTT: Immediately before use, add DTT to the 2x Reaction Buffer to a final concentration of 10 mM.[17][20]

-

Sample Preparation: Dilute cell lysates to a protein concentration of 50-200 µg in 50 µL of chilled Cell Lysis Buffer for each assay.[20]

-

Assay Setup: In a 96-well plate, add 50 µL of the diluted cell lysate to each well.

-

Add Reaction Buffer: Add 50 µL of the 2x Reaction Buffer with DTT to each well.

-

Add Substrate: Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).[20]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The fold-increase in caspase-8 activity can be determined by comparing the absorbance of the treated samples to the untreated control.[17][20]

Conclusion

The CD95 signaling pathway represents a paradigm of cellular life-and-death decisions, with intricate regulatory mechanisms that are of profound interest to researchers in both basic science and drug development. A thorough understanding of its core components, their interactions, and the quantitative dynamics of the signaling cascade is essential for the rational design of therapeutic strategies that aim to modulate this pathway. The experimental protocols provided herein offer a foundation for the robust investigation of the CD95 pathway, enabling researchers to further unravel its complexities and harness its therapeutic potential.

References

- 1. The CD95/CD95L signaling pathway: a role in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fas/CD95 Signaling Pathway in Damage-Associated Molecular Pattern (DAMP)-Sensing Receptors [mdpi.com]

- 3. CD95/Fas, Non-Apoptotic Signaling Pathways, and Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CD95/Fas, Non-Apoptotic Signaling Pathways, and Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The dual role of the CD95 and CD95L signaling pathway in glioblastoma [frontiersin.org]

- 8. CD95 Structure, Aggregation and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stoichiometry of the CD95 death-inducing signaling complex: experimental and modeling evidence for a death effector domain chain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights into the regulatory mechanism for caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Ordering of the Initial Signaling Events of CD95 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CD95 Stimulation Results in the Formation of a Novel Death Effector Domain Protein-containing Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. abcam.com [abcam.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Caspase-8 Assay Kit (Colorimetric) (ab39700) | Abcam [abcam.com]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Homologs of the Dopamine D5 Receptor

Introduction: The Dopamine D5 Receptor (D5R), encoded by the DRD5 gene, is a critical component of the dopaminergic system in the central nervous system. As a D1-like G protein-coupled receptor, it is primarily linked to the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] The D5 receptor is distinguished by its remarkably high affinity for dopamine, approximately 10-fold greater than that of the D1 receptor.[1] Expressed in neurons within the limbic regions of the brain, DRD5 plays a crucial role in a variety of cognitive and behavioral processes, including attention, mood, memory, and learning.[2] Given its physiological significance and implications in neuropsychiatric disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD), the study of its homologs across different species is paramount for translational research and drug development.[2]

This guide provides a comprehensive overview of the homologs of the D5 receptor, presenting comparative quantitative data, detailed experimental protocols for their characterization, and visualizations of associated signaling pathways and experimental workflows.

Comparative Analysis of D5 Receptor Homologs

The study of DRD5 homologs across various species is essential for understanding the conserved and divergent aspects of its function. Below is a summary of key quantitative data for DRD5 homologs in commonly studied model organisms.

| Species | Gene Name | UniProt ID | Ligand (Dopamine) Binding Affinity (Kd) | Tissue/Cellular Expression Profile | Reference |

| Homo sapiens (Human) | DRD5 | P35462 | ~1-5 nM | Limbic regions of the brain (neurons)[1] | UniProt |

| Mus musculus (Mouse) | Drd5 | P35463 | ~2-8 nM | Hippocampus, frontal cortex, striatum | UniProt |

| Rattus norvegicus (Rat) | Drd5 | P25115 | ~3-10 nM | Prelimbic cortex, accumbens, olfactory tubercle | UniProt |

| Danio rerio (Zebrafish) | drd5 | A0A0R4IKC6 | Not well characterized | Brain, retina | UniProt |

Experimental Protocols for the Study of D5 Receptor Homologs

The characterization of D5 receptor homologs involves a range of molecular, cellular, and genetic techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of DRD5 Homologs

Objective: To identify and isolate the coding sequence of the Drd5 gene from a target species.

Methodology:

-

Homology Screening:

-

Utilize the human DRD5 protein sequence (UniProt: P35462) as a query for a BLAST (Basic Local Alignment Search Tool) search against the genomic or transcriptomic database of the target species (e.g., NCBI, Ensembl).

-

Identify sequences with high similarity and a conserved genomic structure (e.g., intron-exon boundaries).

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from relevant tissues (e.g., brain tissue) of the target species using a TRIzol-based method.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

PCR Amplification and Cloning:

-

Design primers based on the predicted coding sequence of the homolog.

-

Amplify the full-length coding sequence from the cDNA using high-fidelity PCR.

-

Clone the PCR product into a suitable expression vector (e.g., pcDNA3.1) for subsequent functional characterization.

-

Radioligand Binding Assays

Objective: To determine the binding affinity of dopamine and other ligands to the D5 receptor homolog.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, CHO) that does not endogenously express dopamine receptors.

-

Transfect the cells with the expression vector containing the cloned Drd5 homolog.

-

-

Membrane Preparation:

-

Harvest the transfected cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Pellet the cell membranes by high-speed centrifugation.

-

-

Binding Assay:

-

Incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]SCH23390, a D1/D5 antagonist) and varying concentrations of a competing unlabeled ligand (e.g., dopamine).

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the inhibition constant (Ki) and dissociation constant (Kd) by non-linear regression analysis of the competition binding data.

-

Functional Assays: cAMP Measurement

Objective: To assess the ability of the D5 receptor homolog to couple to G proteins and stimulate adenylyl cyclase.

Methodology:

-

Cell Culture and Transfection:

-

Transfect a suitable cell line with the Drd5 homolog expression vector.

-

-

cAMP Accumulation Assay:

-

Pre-incubate the transfected cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of a D5 agonist (e.g., dopamine).

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

-

Data Analysis:

-

Generate a dose-response curve and calculate the EC50 (half-maximal effective concentration) for the agonist.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the function and study of the D5 receptor and its homologs, the following diagrams are provided.

Caption: Dopamine D5 Receptor Signaling Pathway.

Caption: Experimental Workflow for Homolog Characterization.

References

D595 expression profile in tissues

- 1. Fuel Off-Road this compound Sledge Gloss Black Milled - PowerHouse Wheels & Tires [powerhousewheels.com]

- 2. audiocityusa.com [audiocityusa.com]

- 3. The CD95/CD95L signaling pathway: a role in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The CD95/CD95L Signaling Pathway: A Role in Carcinogenesis | Oncohema Key [oncohemakey.com]

- 5. Two CD95 (APO‐1/Fas) signaling pathways | The EMBO Journal [link.springer.com]

- 6. The dual role of the CD95 and CD95L signaling pathway in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The identity of a specific gene or protein universally designated as "D595" remains elusive in prominent biological databases and the broader scientific literature. However, the designation "this compound" has appeared in specialized research contexts, referring to a specific amino acid residue—Aspartic Acid (D) at the 595th position—within a particular, yet unnamed, protein. This guide, therefore, addresses the significant challenge of investigating the pathological implications of such a specific mutation when the parent protein is not explicitly identified in the initial query. It outlines a systematic approach for researchers, scientists, and drug development professionals to potentially identify the protein of interest and subsequently explore its connection to diseases and disorders.

The initial hurdle in assessing the impact of a "this compound" mutation is the identification of the protein in which it resides. A notable instance of this designation appears in the 2018 Bioinformatics paper by Viricel et al., titled "Cost function network-based design of protein–protein interactions: predicting changes in binding affinity." This study, focused on computational methods, utilizes a benchmark dataset of protein-protein interactions and mentions a "this compound" residue as an example. To move forward, the primary objective is to dissect the benchmark dataset used in this and similar studies to pinpoint the protein .

A Proposed Workflow for Protein Identification and Disease Association

For researchers encountering a similar challenge, the following experimental and computational workflow is proposed. This process is designed to systematically identify the protein of interest and then elucidate its role in disease.

Hypothetical Signaling Pathway Involvement

Should the "this compound" residue be located within a protein kinase, for instance, its mutation could have profound effects on intracellular signaling cascades. A mutation from a charged amino acid like aspartic acid to a nonpolar one could disrupt electrostatic interactions crucial for substrate binding or conformational changes required for activation. Below is a hypothetical signaling pathway diagram illustrating how a mutation in a kinase ("Kinase X") at position 595 could impact downstream events.

Methodologies for Experimental Investigation

To ascertain the functional consequences of a this compound mutation, a series of well-established experimental protocols would be necessary.

Table 1: Key Experimental Protocols

| Experiment | Methodology |

| Site-Directed Mutagenesis | A plasmid containing the wild-type cDNA of the identified protein is used as a template. PCR-based mutagenesis is performed using primers containing the desired mutation at codon 595. The resulting plasmid is sequenced to confirm the mutation. |

| Cell Culture and Transfection | Human cell lines (e.g., HEK293T for initial protein expression studies or a disease-relevant cell line) are cultured under standard conditions. Cells are transfected with wild-type or this compound mutant expression vectors using lipid-based transfection reagents or electroporation. |

| Western Blotting | Cell lysates are collected 48 hours post-transfection. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific to the protein of interest and downstream signaling molecules (total and phosphorylated forms). |

| Co-immunoprecipitation (Co-IP) | Lysates from transfected cells are incubated with an antibody against the protein of interest. The antibody-protein complexes are captured using protein A/G beads. Interacting proteins are eluted and identified by Western blotting or mass spectrometry. |

| Kinase Activity Assay | If the protein is a kinase, its activity is measured using an in vitro assay with a recombinant substrate. The incorporation of radiolabeled phosphate (³²P) from ATP into the substrate is quantified. |

| CRISPR/Cas9 Genome Editing | To study the mutation in a more physiological context, CRISPR/Cas9 can be used to introduce the this compound mutation into the endogenous gene in a relevant cell line or animal model. |

Concluding Remarks

While the direct identification of "this compound-related diseases" is currently not possible due to the ambiguity of the term, this guide provides a comprehensive framework for researchers to navigate such a challenge. By systematically working to identify the protein harboring the specific residue of interest, and then applying a suite of established molecular and cellular biology techniques, the functional and pathological significance of a "this compound" mutation can be elucidated. This structured approach is essential for advancing our understanding of the molecular basis of disease and for the development of targeted therapeutics. Further progress in this specific area is contingent on the successful identification of the protein context for the this compound residue.

Methodological & Application

Inability to Synthesize Application Notes and Protocols for "D595 Compound" Due to Lack of Identification

A comprehensive search for a chemical entity specifically designated as "D595 compound" has not yielded a unique, identifiable chemical structure in publicly available scientific literature and chemical databases. Therefore, the requested detailed Application Notes and Protocols for its synthesis cannot be provided.

The designation "D5" or "d5" in a chemical name typically indicates the presence of five deuterium atoms within the molecule's structure. This is a common practice in medicinal chemistry and drug development for creating isotopically labeled internal standards for analytical purposes or for studying metabolic pathways. For instance, compounds such as Glycine-d5 and 4-Hydroxyphenyl carvedilol-[d5] are examples of such deuterated molecules[1][].

Without a specific chemical name, CAS registry number, or a reference to a publication describing the "this compound compound," it is not possible to determine its structure and, consequently, to provide the following as requested:

-

Detailed Synthesis Protocol: The precise starting materials, reagents, reaction conditions, and purification methods are entirely dependent on the target molecule's structure.

-

Quantitative Data Tables: Data on reaction yields, purity, and spectroscopic analysis (e.g., NMR, mass spectrometry) are specific to the synthesis of a known compound.

-

Signaling Pathway and Workflow Diagrams: Visualization of biological pathways or experimental workflows requires knowledge of the compound's biological target and the specific experimental procedures used in its synthesis and evaluation.

To proceed with this request, please provide a more specific identifier for the "this compound compound," such as:

-

The full chemical name according to IUPAC nomenclature.

-

The CAS (Chemical Abstracts Service) registry number.

-

A citation of a scientific journal article or patent that describes the compound.

Upon receiving more specific information, it will be possible to conduct a targeted search and generate the detailed documentation as requested.

References

Application Notes and Protocols for D5 Antibody in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the D5 monoclonal antibody in Western Blotting for the detection of the HIV-1 envelope glycoprotein gp41. The D5 antibody is a critical tool for researchers studying HIV-1 entry, vaccine development, and the efficacy of antiviral therapies.

Introduction

The D5 monoclonal antibody specifically recognizes a conserved epitope on the N-heptad repeat (NHR) of the HIV-1 transmembrane glycoprotein gp41. This region is crucial for the fusion of the viral and cellular membranes, a critical step in HIV-1 entry into host cells. The high specificity and affinity of the D5 antibody make it a valuable reagent for the detection and characterization of gp41 in various applications, including Western Blotting.

Target Information

-

Target: Human Immunodeficiency Virus 1 (HIV-1) Glycoprotein 41 (gp41)

-

Specificity: Recognizes a conserved hydrophobic pocket within the N-heptad repeat (NHR) of gp41.

-

Clonality: Monoclonal

-

Isotype: Human IgG1

-

Applications: Western Blot (WB), ELISA, Neutralization Assays, Inhibition Assays.[1]

Data Presentation

Recommended Antibody Dilutions for Western Blot

| Application | Recommended Starting Dilution | Dilution Range |

| Western Blot | 1:1000 | 1:200 - 1:2000 |

Note: The optimal dilution should be determined experimentally by the end-user. The provided range is a general guideline based on commercially available anti-gp41 antibodies.[2]

Molecular Weight of Target Protein

| Protein | Predicted Molecular Weight | Observed Molecular Weight (Western Blot) |

| HIV-1 gp41 | ~41 kDa | ~41 kDa (may vary with glycosylation) |

| HIV-1 gp160 (precursor) | ~160 kDa | ~160 kDa |

Note: The D5 antibody may also detect the precursor protein gp160, which is cleaved into gp120 and gp41.[3]

Experimental Protocols

Western Blot Protocol for HIV-1 gp41 Detection

This protocol provides a general procedure for using the D5 antibody in Western Blotting. Optimization may be required for specific experimental conditions and sample types.

A. Sample Preparation

-

Cell Lysates:

-

Culture HIV-1 infected cells (e.g., HEK293T cells transfected with an HIV-1 Env expression plasmid or infected T-cell lines).

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (or another suitable lysis buffer) containing protease inhibitors.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Viral Lysates:

-

Concentrate viral particles from cell culture supernatant by ultracentrifugation.

-

Resuspend the viral pellet in lysis buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

B. SDS-PAGE and Protein Transfer

-

Mix 20-30 µg of protein lysate with 4X Laemmli sample buffer.

-

Denature the samples by heating at 95-100°C for 5-10 minutes.

-

Load the samples onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 100-150V until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Follow the manufacturer's instructions for the transfer apparatus.

-

Verify the transfer efficiency by staining the membrane with Ponceau S solution.

C. Immunodetection

-

Blocking:

-

Wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the D5 antibody in blocking buffer to the desired concentration (e.g., 1:1000).

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Dilute a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody in blocking buffer according to the manufacturer's recommendations.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Final Washes:

-

Wash the membrane three times for 10 minutes each with TBST.

-

D. Detection

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for the recommended time.

-

Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

Mandatory Visualizations

HIV-1 Entry Signaling Pathway

The following diagram illustrates the key steps of HIV-1 entry into a host cell, the process targeted by the D5 antibody.

Caption: HIV-1 entry pathway targeted by the D5 antibody.

Western Blot Experimental Workflow

The diagram below outlines the major steps of the Western Blotting procedure.

Caption: A streamlined workflow for Western Blotting.

References

Application Notes and Protocols for Plasmid D595: Construction and Transfection

Disclaimer: Information regarding a specific plasmid designated "D595" could not be located in the public domain. The following application notes and protocols are a comprehensive guide based on standard molecular biology techniques for plasmid construction and transfection. These protocols are intended to serve as a general template and should be adapted for your specific plasmid and experimental needs.

These notes are intended for researchers, scientists, and drug development professionals working with plasmid vectors for gene expression in mammalian cells.

This compound Plasmid Overview

Plasmids are essential tools in molecular biology, serving as vectors to introduce foreign genes into host cells for various applications, including protein production, gene therapy, and vaccine development.[1][2] A typical plasmid vector contains key components such as an origin of replication, a selectable marker (e.g., antibiotic resistance gene), and a multiple cloning site (MCS) where the gene of interest is inserted.[3] The expression of the inserted gene is controlled by a promoter, which can be constitutive, inducible, or tissue-specific.[3][4]

This compound Plasmid Construction

Plasmid construction involves inserting a gene of interest into a vector backbone.[3] Common methods for plasmid construction include traditional cloning using restriction enzymes and DNA ligase, and seamless cloning methods like Gibson assembly.[3][5]

Experimental Protocol: Plasmid Construction via Restriction Digestion and Ligation

This protocol describes the insertion of a gene of interest into a plasmid vector using restriction enzymes.

Materials:

-

Plasmid vector (e.g., pCAG)[5]

-

DNA fragment containing the gene of interest

-

Restriction enzymes and corresponding buffers

-

T4 DNA Ligase and buffer

-

Competent E. coli cells (e.g., DH5α)

-

LB agar plates with appropriate antibiotic

-

DNA purification kit

-

Gel extraction kit[6]

Procedure:

-

Restriction Digestion:

-

Set up two separate digestion reactions, one for the plasmid vector and one for the DNA insert.

-

For a typical 20 µL reaction, use 1 µg of DNA, 2 µL of 10x restriction buffer, 1 µL of each restriction enzyme, and nuclease-free water to the final volume.

-

Incubate at the optimal temperature for the enzymes (usually 37°C) for 1-2 hours.

-

-

Gel Electrophoresis and Purification:

-

Run the digested products on an agarose gel to separate the fragments.

-

Excise the desired DNA bands (linearized vector and insert) from the gel.

-

Purify the DNA fragments using a gel extraction kit according to the manufacturer's protocol.[6]

-

-

Ligation:

-

Set up the ligation reaction by mixing the purified vector and insert in a molar ratio of 1:3.

-

Add T4 DNA Ligase and its buffer to the reaction mixture.

-

Incubate at room temperature for 1 hour or at 16°C overnight.

-

-

Transformation:

-

Thaw a tube of competent E. coli cells on ice.[7]

-

Add 5-10 µL of the ligation mixture to the cells and incubate on ice for 30 minutes.[7]

-

Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.[7]

-

Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.[7]

-

-

Plating and Selection:

-

Spread 100-200 µL of the transformed cells onto LB agar plates containing the appropriate antibiotic for selection.

-

Incubate the plates overnight at 37°C.

-

-

Verification:

-

Pick individual colonies and grow them in liquid LB medium with the selective antibiotic.

-

Isolate plasmid DNA using a miniprep kit.

-

Verify the correct insertion of the gene of interest by restriction digestion analysis or DNA sequencing.

-

Data Presentation: Plasmid Construction Verification

Table 1: Restriction analysis of putative this compound plasmid clones.

| Clone # | Digestion Enzyme(s) | Expected Fragment Sizes (bp) | Observed Fragment Sizes (bp) | Result |

|---|---|---|---|---|

| 1 | Enzyme A + Enzyme B | 3000, 1500 | 3000, 1500 | Correct |

| 2 | Enzyme A + Enzyme B | 3000, 1500 | 4500 | Incorrect |

| 3 | Enzyme A + Enzyme B | 3000, 1500 | 3000, 1500 | Correct |

This compound Plasmid Transfection

Transfection is the process of introducing nucleic acids into eukaryotic cells.[8] Lipid-based transfection reagents are commonly used to deliver plasmid DNA into cells.[9] The efficiency of transfection can be influenced by several factors, including cell health, confluency, DNA quality and quantity, and the ratio of transfection reagent to DNA.[10]

Experimental Protocol: Plasmid Transfection into Mammalian Cells

This protocol is for transfecting plasmid DNA into mammalian cells in a 12-well plate format. Volumes should be adjusted for other plate formats.

Materials:

-

Mammalian cells

-

Complete growth medium

-

Serum-free medium (e.g., Opti-MEM®)

-

Plasmid DNA (high quality, endotoxin-free)[10]

-

Lipid-based transfection reagent (e.g., Lipofectamine®)

-

12-well tissue culture plates

Procedure:

-

Cell Seeding:

-

The day before transfection, seed cells in a 12-well plate so that they are 70-90% confluent at the time of transfection.[9] For adherent cells, this is typically 1-4 x 10^5 cells/well.

-

-

Complex Formation:

-

In a sterile tube, dilute 1 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently.

-

In a separate sterile tube, add the recommended amount of transfection reagent to 100 µL of serum-free medium. A common starting ratio of DNA (µg) to reagent (µL) is 1:2.

-

Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-30 minutes to allow complexes to form.[10]

-

-

Transfection:

-

Add the DNA-lipid complexes drop-wise to the cells in each well.

-

Gently rock the plate to ensure even distribution of the complexes.

-

-

Post-Transfection:

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

The medium can be changed after 4-6 hours or the next day to reduce toxicity, if necessary.

-

-

Analysis:

-

Assess transgene expression 24 to 72 hours post-transfection. This can be done by various methods such as fluorescence microscopy (for fluorescent reporter genes), western blotting, or functional assays.

-

Data Presentation: Transfection Optimization

Table 2: Optimization of this compound plasmid transfection efficiency in HEK293 cells.

| DNA (µg) | Transfection Reagent (µL) | DNA:Reagent Ratio | Transfection Efficiency (%) | Cell Viability (%) |

|---|---|---|---|---|

| 1.0 | 1.0 | 1:1 | 45 | 95 |

| 1.0 | 2.0 | 1:2 | 78 | 90 |

| 1.0 | 3.0 | 1:3 | 85 | 80 |

| 1.5 | 3.0 | 1:2 | 82 | 85 |

Visualizations

Experimental Workflow and Signaling Pathways

Diagrams can be used to visualize experimental workflows and the potential downstream effects of the expressed transgene.

Caption: Workflow for plasmid construction via restriction cloning.

References

- 1. blog.invitek.com [blog.invitek.com]

- 2. In the News: Pharma's Almanac - The Pivotal Role of Plasmid DNA [aldevron.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Controlling the kinetics of transgene expression by plasmid design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasmid Construction Protocol [protocols.io]

- 6. Fast and easy method for construction of plasmid vectors using modified Quick-change mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Cloning Guide – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 8. abo.com.pl [abo.com.pl]

- 9. youtube.com [youtube.com]

- 10. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the CCND1 Gene (D595)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the knockout of the human Cyclin D1 gene (CCND1), referred to herein as D595, using the CRISPR/Cas9 system. The CCND1 gene, located on chromosome 11, encodes the Cyclin D1 protein, a critical regulator of the cell cycle.[1] Cyclin D1 forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6) to control the G1/S phase transition.[1] Dysregulation, amplification, and overexpression of CCND1 are frequently observed in various human cancers, making it a key target for therapeutic intervention.[1] The CRISPR/Cas9 gene-editing technology offers a precise and efficient method to knock out CCND1, enabling the study of its function and the development of novel cancer therapies.[2]

These application notes and protocols describe the complete workflow for generating and validating CCND1 knockout cell lines, from the design of guide RNAs to the functional characterization of the resulting clones.

Hypothetical Signaling Pathway of this compound (CCND1)

The diagram below illustrates the central role of Cyclin D1 (this compound) in cell cycle progression. Growth factor signaling activates downstream pathways, leading to the transcription of the CCND1 gene. The Cyclin D1 protein then binds to and activates CDK4/6, which in turn phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, allowing for the expression of genes required for S-phase entry and DNA replication.

Caption: this compound (CCND1) signaling pathway in cell cycle regulation.

Experimental Workflow for this compound (CCND1) Knockout

The following diagram outlines the key steps involved in generating and validating a CCND1 knockout cell line using CRISPR/Cas9 technology.

Caption: Experimental workflow for CRISPR/Cas9-mediated gene knockout.

Data Presentation

Table 1: Summary of Hypothetical Quantitative Data for this compound (CCND1) Knockout Validation

| Validation Method | Wild-Type Cells | This compound KO Clone 1 | This compound KO Clone 2 |

| Genomic Analysis | |||

| Sanger Sequencing | No indels | 2 bp deletion (Frameshift) | 5 bp insertion (Frameshift) |

| Protein Expression | |||

| Western Blot (Cyclin D1) | 36 kDa band present | No band detected | No band detected |

| Functional Assays | |||

| Cell Proliferation (Doubling Time, hours) | 24 ± 2 | 48 ± 3 | 52 ± 4 |

| Cell Cycle Analysis (% of cells in G1) | 45% ± 5% | 75% ± 6% | 78% ± 5% |

Experimental Protocols

Protocol 1: sgRNA Design and Synthesis for CCND1 Knockout

-

Target Selection : Identify the target region for knockout within the CCND1 gene. Targeting an early exon is recommended to increase the likelihood of generating a loss-of-function mutation.[3]

-

sgRNA Design : Utilize online design tools such as Benchling or CRISPR Design Tool to generate and evaluate potential sgRNA sequences.[4] Select at least two to three sgRNAs with high on-target scores and low predicted off-target effects.

-

sgRNA Synthesis : Synthesize the selected sgRNA sequences. These can be chemically synthesized or cloned into an expression vector.

Protocol 2: Delivery of CRISPR/Cas9 Components into Mammalian Cells

This protocol describes the delivery of CRISPR/Cas9 components as a ribonucleoprotein (RNP) complex, which can reduce off-target effects.

-

Cell Culture : Culture the target mammalian cells (e.g., HEK293T, HeLa) in the appropriate medium and conditions until they reach 70-80% confluency.

-

RNP Complex Formation :

-

Reconstitute synthetic crRNA and tracrRNA to a final concentration of 20 µM.

-

Mix equal volumes of crRNA and tracrRNA and anneal by heating at 95°C for 5 minutes, followed by cooling to room temperature.

-

Combine the annealed gRNA with Cas9 nuclease at a 1.2:1 molar ratio and incubate at room temperature for 15 minutes to form the RNP complex.

-

-

Transfection :

-

Resuspend the cells and adjust the density to 1 x 10^6 cells/mL.

-

Use a lipid-based transfection reagent or electroporation to deliver the RNP complexes into the cells according to the manufacturer's instructions.

-

Protocol 3: Isolation of Single-Cell Clones

-

Single-Cell Seeding : Two days post-transfection, dilute the transfected cells to a concentration that allows for the seeding of a single cell per well in a 96-well plate.[5]

-

Clonal Expansion : Culture the single-cell-derived colonies until they are large enough for further analysis.[5] This may take 2-3 weeks.

-

Harvesting : Once confluent, harvest a portion of the cells from each clone for genomic DNA extraction and cryopreserve the remaining cells.

Protocol 4: Validation of CCND1 Knockout

Genomic Validation: Sanger Sequencing

-

Genomic DNA Extraction : Extract genomic DNA from both wild-type and potential knockout clones.

-

PCR Amplification : Design primers to amplify a ~500 bp region surrounding the sgRNA target site in the CCND1 gene. Perform PCR using the extracted genomic DNA as a template.

-

Sequencing : Purify the PCR products and send them for Sanger sequencing.[5][6]

-

Analysis : Align the sequencing results from the knockout clones with the wild-type sequence to identify insertions or deletions (indels) at the target site.[7]

Protein Validation: Western Blot

-

Protein Extraction : Lyse cells from wild-type and validated knockout clones to extract total protein.

-

Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for Cyclin D1 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The absence of the Cyclin D1 band in the knockout clones confirms the successful knockout at the protein level.[6][7]

Functional Validation: Cell Cycle Analysis

-

Cell Preparation : Harvest cells from wild-type and knockout clones.

-

Fixation : Fix the cells in 70% ethanol and store them at -20°C overnight.

-

Staining : Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

-

Analysis : Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G1 population in knockout cells would indicate a functional consequence of CCND1 deletion.

References

- 1. CCND1 cyclin D1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]

- 3. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]

- 4. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]

- 5. genemedi.net [genemedi.net]

- 6. How to Validate a CRISPR Knockout [biognosys.com]

- 7. cyagen.com [cyagen.com]

Application Notes and Protocols for CD95 (Fas) Inhibitor Screening Assay

Topic: CD95 Inhibitor Screening Assay Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

CD95, also known as Fas or APO-1, is a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily.[1][2] Upon binding to its natural ligand, CD95L (FasL), CD95 trimerizes and initiates a signaling cascade that can lead to programmed cell death, or apoptosis.[2][3][4] This process plays a crucial role in immune homeostasis and the elimination of cancerous cells.[1][3] However, dysregulation of the CD95 signaling pathway is implicated in various pathologies, including cancer and autoimmune diseases.[3][5] Beyond its well-established role in apoptosis, CD95 can also trigger non-apoptotic signaling pathways that promote inflammation, cell proliferation, and migration, adding complexity to its biological functions.[1][6][7][8] Consequently, the identification of small molecule inhibitors of CD95 signaling is a significant area of interest for therapeutic development.

These application notes provide a comprehensive overview and detailed protocols for a CD95 inhibitor screening assay. The described assays are designed to identify and characterize compounds that modulate the CD95-mediated signaling pathway.

Signaling Pathways

CD95 activation triggers two main types of signaling pathways: apoptotic and non-apoptotic.

Apoptotic Pathway:

The canonical apoptotic pathway is initiated by the binding of CD95L to CD95, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain).[4][9] FADD, in turn, recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[9] Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation, leading to the formation of active caspase-8.[9] Active caspase-8 can then initiate a caspase cascade, either by directly cleaving and activating effector caspases like caspase-3 (in Type I cells) or by cleaving Bid, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, ultimately activating caspase-9 and the effector caspases (in Type II cells).[10] The activation of effector caspases culminates in the execution of apoptosis.

Non-Apoptotic Pathways:

CD95 can also activate several non-apoptotic signaling pathways, including:

-

NF-κB Pathway: CD95 stimulation can lead to the formation of a secondary complex, sometimes called the FADDosome, which can activate the IKK complex, leading to the phosphorylation and degradation of IκBα and the subsequent activation of the NF-κB transcription factor.[7][11]

-

MAPK Pathway: The c-Jun N-terminal kinase (JNK) pathway can be activated by CD95 through the recruitment of Daxx.[3][4]

-

PI3K/AKT Pathway: In some cellular contexts, CD95 can associate with receptor tyrosine kinases (RTKs) to activate the PI3K/AKT pathway, promoting cell survival and migration.[6][8][12]

The switch between apoptotic and non-apoptotic signaling is influenced by various factors, including the form of the CD95L (membrane-bound vs. soluble), the cellular context, and the presence of regulatory proteins like c-FLIP.[6][7]

Diagrams

Caption: CD95 Apoptotic Signaling Pathway.

Caption: CD95 Non-Apoptotic Signaling Pathways.

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Primary Screening Assay: Caspase-Glo® 3/7 Assay

This protocol describes a luminescent, homogeneous assay to measure caspase-3 and -7 activities as an indicator of apoptosis induced by CD95 activation.

Materials:

-

CD95-expressing cells (e.g., Jurkat cells)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant human CD95L/FasL

-

Test compounds

-

Positive control inhibitor (e.g., Z-VAD-FMK)

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Cell Plating:

-

Culture Jurkat cells to a density of approximately 1 x 10^6 cells/mL.

-

Centrifuge the cells and resuspend in fresh medium to a final concentration of 2 x 10^5 cells/mL.

-

Dispense 50 µL of the cell suspension into each well of a white, opaque 96-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of test compounds in cell culture medium.

-

Add 10 µL of the diluted compounds to the appropriate wells.

-

For control wells, add 10 µL of medium with vehicle (e.g., DMSO) for negative controls and 10 µL of a known caspase inhibitor for positive controls.

-

-

Induction of Apoptosis:

-

Prepare a solution of recombinant human CD95L in cell culture medium at a pre-determined optimal concentration (e.g., 100 ng/mL).

-

Add 40 µL of the CD95L solution to all wells except for the untreated control wells, to which 40 µL of medium is added.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

-

Caspase Activity Measurement:

-

Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each test compound concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Secondary Assay: High-Content Imaging of Apoptosis

This assay provides a more detailed, image-based analysis of apoptotic events.

Materials:

-

CD95-expressing adherent cells (e.g., HeLa-CD95)

-

Cell culture medium

-

Recombinant human CD95L/FasL

-

Test compounds

-

Hoechst 33342 (for nuclear staining)

-

Annexin V-FITC (for apoptosis detection)

-

Propidium Iodide (for necrosis detection)

-

High-content imaging system

Procedure:

-

Cell Plating:

-

Plate HeLa-CD95 cells in a 96-well, black-walled, clear-bottom imaging plate at a density that will result in 70-80% confluency at the time of the assay.

-

Allow the cells to adhere overnight.

-

-

Compound Addition and Apoptosis Induction:

-

Follow steps 2 and 3 from the primary screening assay protocol.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6-8 hours.

-

-

Staining:

-

Prepare a staining solution containing Hoechst 33342, Annexin V-FITC, and Propidium Iodide in an appropriate buffer.

-